molecular formula C11H8N2O2 B174531 4-(Pyrimidin-2-yl)benzoic acid CAS No. 199678-12-1

4-(Pyrimidin-2-yl)benzoic acid

Cat. No.: B174531
CAS No.: 199678-12-1
M. Wt: 200.19 g/mol
InChI Key: WNDAEOTYLPWXPN-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)benzoic acid is a unique chemical compound with the molecular formula C11H8N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)c1ccc(cc1)-c2ncccn2 . The InChI code for this compound is 1S/C11H8N2O2/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 200.2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Substituted Benzoic Acids : 2-Carbamimidoylbenzoic Acid is used as a precursor for synthesizing various substituted 2-(pyrimidin-2-yl)benzoic acids. This method has advantages in terms of yield and simplicity, contributing to the synthesis of compounds with potential applications in pharmaceuticals (Hordiyenko et al., 2020).
  • Optimization of Synthesis Conditions : Research on the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, an important molecular fragment of orexin Filorexant (MK-6096), shows advancements in optimizing the synthesis conditions, leading to a more efficient production process (Liu et al., 2020).

Medicinal Chemistry and Pharmacology

  • Antifolate Agents : Some studies have focused on the synthesis of derivatives of pyrimidin-2-yl benzoic acid as potential dihydrofolate reductase (DHFR) inhibitors, indicating their utility in designing antitumor agents (Gangjee et al., 2007).
  • Antibacterial and Antitubercular Agents : Analogs of pyrimidin-2-yl benzoic acid have been synthesized for potential use as antibacterial and antitubercular agents, showing promising preliminary in vitro activity against various pathogens (Joshi et al., 2008).

Material Science and Sensing

  • Luminescent Sensors : A study involving a terbium coordination polymer with 4-(pyrimidin-5-yl)benzoic acid demonstrated its application as a multiresponsive luminescent probe for detecting pollutant anions, highlighting its potential in environmental monitoring (Chen et al., 2016).

Corrosion Inhibition

  • Steel Corrosion Inhibition : Compounds derived from pyrimidin-2-yl benzoic acid have been studied for their efficiency as corrosion inhibitors for mild steel in acidic environments, which could have implications in industrial applications (Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P351, P338 .

Properties

IUPAC Name

4-pyrimidin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDAEOTYLPWXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363853
Record name 4-(Pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199678-12-1
Record name 4-(Pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 4-carboxybenzeneboronic acid (0.660 g, 3.98 mmol) and 2-bromopyrimidine (0.630 g, 3.98 mmol) in dry acetonitrile (20 mL) was added 0.4 M aqueous sodium carbonate (20 mL) and the mixture was purged with nitrogen for 10 minutes. Tetrakis(triphenylphosphine)palladium(0) (240 mg) was then added and the reaction mixture heated to 90° C. for 17 hours. The hot reaction mixture was filtered through celite and concentrated in vacuo to remove the acetonitrile. The resulting aqueous suspension was washed with dichloromethane (2×30 mL) and then acidified to pH 1 by the addition of concentrated hydrochloric acid. The resulting white suspension was diluted with water (20 mL), filtered and the solid product dried in vacuo at 50° C. overnight to give the title compound (0.709 g, 89%) as a white solid, m.p. 237° C.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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